molecular formula C18H25NO3S B5758022 4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide

4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide

Cat. No.: B5758022
M. Wt: 335.5 g/mol
InChI Key: AOTMBIXUVDNKMP-UHFFFAOYSA-N
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Description

4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with an ethoxy group and a sulfonamide moiety, which is further substituted with dipropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.

    Reduction: The nitro group in 1-nitronaphthalene is reduced to an amine group using a reducing agent such as iron and hydrochloric acid, yielding 1-aminonaphthalene.

    Sulfonation: 1-aminonaphthalene is then sulfonated using chlorosulfonic acid to produce 1-naphthalenesulfonamide.

    Alkylation: The sulfonamide is alkylated with ethyl bromide to introduce the ethoxy group at the 4-position.

    N-Alkylation: Finally, the sulfonamide nitrogen is alkylated with propyl bromide to introduce the dipropyl groups, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol under reducing conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-carboxy-N,N-dipropylnaphthalene-1-sulfonamide.

    Reduction: 4-ethoxy-N,N-dipropylnaphthalene-1-sulfinamide or 4-ethoxy-N,N-dipropylnaphthalene-1-thiol.

    Substitution: 4-amino-N,N-dipropylnaphthalene-1-sulfonamide or 4-thio-N,N-dipropylnaphthalene-1-sulfonamide.

Scientific Research Applications

4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide involves:

    Molecular Targets: The compound targets bacterial enzymes involved in folate synthesis, similar to other sulfonamides.

    Pathways Involved: It inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N,N-dipropylnaphthalene-1-sulfonamide
  • 4-ethoxy-N,N-diethylnaphthalene-1-sulfonamide
  • 4-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide

Uniqueness

4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position and the dipropyl groups on the sulfonamide nitrogen make it structurally distinct from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h7-12H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTMBIXUVDNKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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